2,3-Dimethylbenzofuran-6-ol 2,3-Dimethylbenzofuran-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14190116
InChI: InChI=1S/C10H10O2/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,11H,1-2H3
SMILES:
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

2,3-Dimethylbenzofuran-6-ol

CAS No.:

Cat. No.: VC14190116

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylbenzofuran-6-ol -

Specification

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 2,3-dimethyl-1-benzofuran-6-ol
Standard InChI InChI=1S/C10H10O2/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,11H,1-2H3
Standard InChI Key QUQGVSBHQVNHKL-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

2,3-Dimethylbenzofuran-6-ol (C₁₀H₁₀O₂) belongs to the benzofuran class, distinguished by a hydroxyl group at the 6-position and methyl substituents at the 2- and 3-positions. Its structure contrasts with dihydrobenzofuran derivatives, such as 3,3-dimethyl-2,3-dihydrobenzofuran-6-ol (C₁₀H₁₂O₂), which feature a saturated furan ring . The unsaturated benzofuran core in 2,3-Dimethylbenzofuran-6-ol contributes to its aromaticity and reactivity.

Table 1: Comparative Molecular Properties of Related Benzofuran Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2,3-Dimethylbenzofuran-6-olC₁₀H₁₀O₂162.192-CH₃, 3-CH₃, 6-OH
3,3-Dimethyl-2,3-dihydrobenzofuran-6-olC₁₀H₁₂O₂164.203-CH₃ (saturated ring), 6-OH
2,3-DimethylbenzofuranC₁₀H₁₀O146.192-CH₃, 3-CH₃

Synthetic Methodologies

Hydrogenation-Based Synthesis

A closely related compound, 3,3-dimethyl-2,3-dihydrobenzofuran-6-ol, is synthesized via catalytic hydrogenation of 6-(benzyloxy)-3,3-dimethyl-2,3-dihydrobenzofuran using palladium on charcoal (Pd/C) under 40 psi hydrogen pressure . This method achieves a 74% yield, suggesting adaptability for synthesizing 2,3-Dimethylbenzofuran-6-ol by modifying precursor substituents.

Reaction Scheme:

  • Precursor Preparation: Introduce protective groups (e.g., benzyloxy) to the hydroxyl position to prevent undesired side reactions.

  • Cyclization: Employ acid-catalyzed conditions (e.g., polyphosphoric acid) to form the benzofuran core.

  • Deprotection: Remove protective groups via hydrogenolysis or acidic hydrolysis to yield the final product.

Radical Cyclization Approaches

Free radical cascades offer an alternative route, leveraging intermediates such as quinone methides. For example, dimethyldioxirane (DMD)-mediated oxidation of substituted benzofurans enables [2+2] cycloadditions, a strategy that could be adapted for hydroxylated derivatives.

Industrial and Research Applications

Flavor and Fragrance Industry

Methylated benzofurans contribute smoky, phenolic notes to fragrances. The hydroxyl group in 2,3-Dimethylbenzofuran-6-ol may enhance solubility, making it suitable for aqueous formulations .

Material Science

Benzofuran derivatives serve as precursors for conductive polymers. The electron-rich furan ring and hydroxyl group could facilitate π-π stacking in organic semiconductors.

Challenges and Future Directions

Synthetic Optimization

Current methods for related compounds rely on multi-step protocols with moderate yields. Future work should explore one-pot syntheses and greener catalysts to improve efficiency .

Biological Profiling

In vivo studies are needed to validate the therapeutic potential of 2,3-Dimethylbenzofuran-6-ol. Computational modeling could predict binding affinities for targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases.

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